2-Fluoro-4-formyl-6-methoxyphenylboronic acid
Overview
Description
2-Fluoro-4-formyl-6-methoxyphenylboronic acid is an aromatic boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound, with its unique substituents, finds applications in various fields including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-formyl-6-methoxyphenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method includes the use of palladium-catalyzed borylation reactions. For instance, starting from 2-fluoro-4-formyl-6-methoxybenzene, the borylation can be achieved using bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-formyl-6-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol).
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Various biaryl compounds depending on the halide or triflate used.
Oxidation: 2-Fluoro-4-carboxy-6-methoxyphenylboronic acid.
Reduction: 2-Fluoro-4-hydroxymethyl-6-methoxyphenylboronic acid.
Scientific Research Applications
2-Fluoro-4-formyl-6-methoxyphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-formyl-6-methoxyphenylboronic acid in various reactions involves the interaction of the boronic acid group with other functional groups. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . In biological systems, the boronic acid can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity .
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the fluoro and formyl groups.
3-Fluoro-4-methoxyphenylboronic acid: Similar but with the fluoro group in a different position.
2,6-Difluoro-4-methoxyphenylboronic acid: Contains an additional fluoro group.
Uniqueness: 2-Fluoro-4-formyl-6-methoxyphenylboronic acid is unique due to the presence of both the fluoro and formyl groups, which can significantly influence its reactivity and interaction with other molecules. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry for the development of enzyme inhibitors .
Properties
IUPAC Name |
(2-fluoro-4-formyl-6-methoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-7-3-5(4-11)2-6(10)8(7)9(12)13/h2-4,12-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDGFTBBTUZNGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C=O)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216970 | |
Record name | Boronic acid, B-(2-fluoro-4-formyl-6-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-10-1 | |
Record name | Boronic acid, B-(2-fluoro-4-formyl-6-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-fluoro-4-formyl-6-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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